molecular formula C7H9NO3 B13595154 3-Amino-2-(furan-2-YL)propanoic acid

3-Amino-2-(furan-2-YL)propanoic acid

Cat. No.: B13595154
M. Wt: 155.15 g/mol
InChI Key: SZWINTHUWCLCSO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(furan-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired product in 48-94% yield .

Another method involves the use of diketopiperazine, hydantoin, and rhodanine as intermediates. These methods typically involve reduction using sodium amalgam, although this approach has environmental and safety concerns .

Industrial Production Methods

Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of environmentally friendly reducing agents and scalable reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The compound can be reduced to form different amino acid derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Zinc dust and formic acid are commonly used for reduction reactions.

    Substitution: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various furan derivatives, substituted amino acids, and other heterocyclic compounds .

Mechanism of Action

The precise mechanism of action of 3-Amino-2-(furan-2-yl)propanoic acid is not entirely elucidated. it is postulated to function as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), a key player in the synthesis of pro-inflammatory molecules . This inhibition may involve the binding of the compound to the active site of the enzyme, thereby preventing the formation of pro-inflammatory products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(furan-2-yl)propanoic acid is unique due to its specific structure, which combines an alanine backbone with a furan ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3-amino-2-(furan-2-yl)propanoic acid

InChI

InChI=1S/C7H9NO3/c8-4-5(7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)

InChI Key

SZWINTHUWCLCSO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(CN)C(=O)O

Origin of Product

United States

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